REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:14])[C:3](=[N:9][O:10][CH2:11][CH2:12][CH3:13])[C:4]([O:6][CH2:7][CH3:8])=[O:5].S(Cl)([Cl:18])(=O)=O>C(O)(=O)C>[Cl:18][CH2:14][C:2](=[O:1])[C:3](=[N:9][O:10][CH2:11][CH2:12][CH3:13])[C:4]([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
O=C(C(C(=O)OCC)=NOCCC)C
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
15.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed at 35° to 40° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for additional 6 hours
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was extracted twice with chloroform
|
Type
|
WASH
|
Details
|
The extract was washed with an aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice a saturated aqueous solution of sodium bicarbonate and once with water in turn, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(C(=O)OCC)=NOCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |